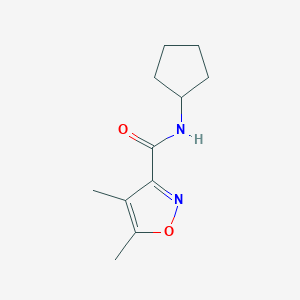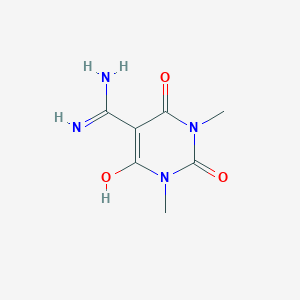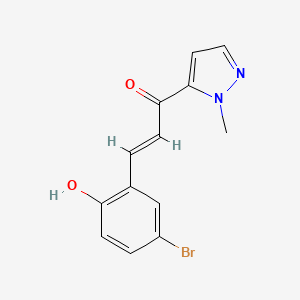![molecular formula C23H18N4O2 B10894705 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894705.png)
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a phenyl ring substituted with a methoxyphenoxy methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aminobenzonitrile derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using a boronic acid derivative and a halogenated triazoloquinazoline intermediate.
Attachment of the Methoxyphenoxy Methyl Group: This step involves the reaction of the phenyl-substituted triazoloquinazoline with a methoxyphenoxy methyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazoloquinazoline core can be reduced under hydrogenation conditions to yield a dihydro derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways involving triazoloquinazoline derivatives.
Industrial Applications:
作用机制
The mechanism of action of 2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biological pathways they regulate. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
相似化合物的比较
2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenoxy methyl group but differs in the core structure, which is a dioxaborolane instead of a triazoloquinazoline.
Quinazoline Derivatives: These compounds share the quinazoline core but may have different substituents, leading to variations in their biological activities and applications.
属性
分子式 |
C23H18N4O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
2-[3-[(3-methoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C23H18N4O2/c1-28-18-8-5-9-19(13-18)29-14-16-6-4-7-17(12-16)22-25-23-20-10-2-3-11-21(20)24-15-27(23)26-22/h2-13,15H,14H2,1H3 |
InChI 键 |
SHXLFEFPJAHZNA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)

![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
![1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10894673.png)
![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)

![2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
![5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
